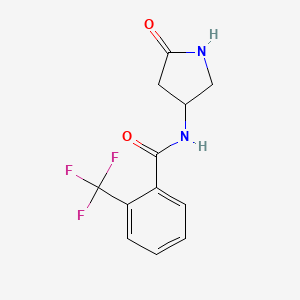
N-(5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide, also known as TFB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-(5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in inflammation and tumor growth. N-(5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation. N-(5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-(5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death, in tumor cells. N-(5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide has also been shown to reduce inflammation in animal models of arthritis and colitis. In addition, N-(5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide has been shown to have anti-viral activity against the influenza virus.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide in lab experiments is its high purity, which allows for accurate and reproducible results. N-(5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using N-(5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N-(5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide. One area of interest is the development of N-(5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide-based drugs for the treatment of cancer and inflammatory diseases. Another area of interest is the use of N-(5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide as a fluorescent probe for detecting protein-ligand interactions in biochemical assays. Additionally, further studies are needed to fully understand the mechanism of action of N-(5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide and its potential toxicity.
Méthodes De Synthèse
The synthesis of N-(5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide involves the reaction of 2-(trifluoromethyl)benzoic acid with N-hydroxysuccinimide and N, N'-dicyclohexylcarbodiimide, followed by the addition of 3-pyrrolidinone. The resulting product is then purified through column chromatography to obtain N-(5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide in high purity.
Applications De Recherche Scientifique
N-(5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide has been extensively studied in the field of medicinal chemistry due to its potential as a therapeutic agent for various diseases. It has been shown to possess anti-inflammatory, anti-tumor, and anti-viral properties, making it a promising candidate for the development of new drugs. N-(5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide has also been studied for its potential use as a fluorescent probe for detecting protein-ligand interactions in biochemical assays.
Propriétés
IUPAC Name |
N-(5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2O2/c13-12(14,15)9-4-2-1-3-8(9)11(19)17-7-5-10(18)16-6-7/h1-4,7H,5-6H2,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXVSLHCSFVWYTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)NC(=O)C2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2S)-2-(1,2-Oxazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2856483.png)
![N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]-4,4-dimethyl-5-methylidene-1,3-thiazol-2-amine](/img/structure/B2856488.png)
![2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2856489.png)

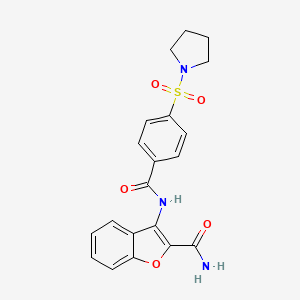
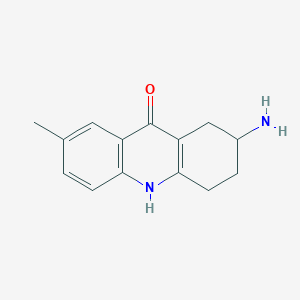
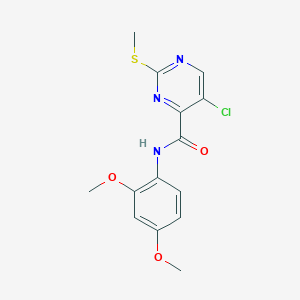
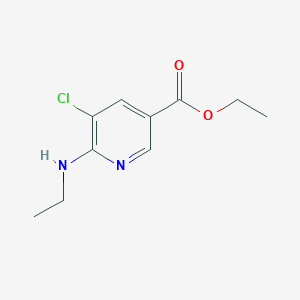
![6-ethyl-3-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2856501.png)
![1-(2-Ethoxyphenyl)-3-(5-(ethylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B2856502.png)
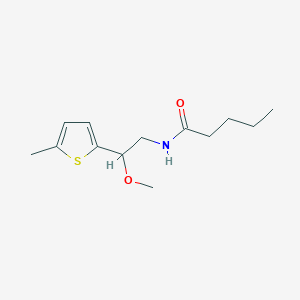
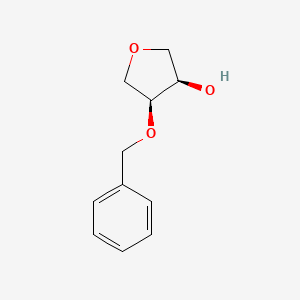
![methyl 4-{[(1E)-(3-ethoxy-2-hydroxyphenyl)methylene]amino}benzoate](/img/structure/B2856505.png)
